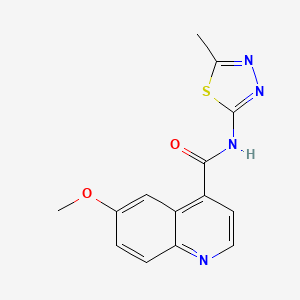

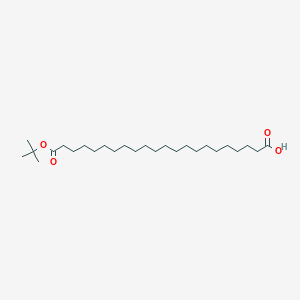

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TFPNP and is a potent inhibitor of various enzymes.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Stability

- The chemical compound tert-butyl phenyl sulfone exhibits distinct reactions and stability characteristics. One study highlights the reaction of tert-butyl-3-thienyl sulfone with excess n-butyllithium, resulting in the formation of a stable 2,4-dilithium derivative. This behavior is in contrast to tert-butyl phenyl sulfone, suggesting unique reaction pathways and stability for tert-butyl sulfones under specific conditions (Stoyanovich, Gol'dfarb, & Chermanova, 1973).

Material Properties

- A study on polyetherimides derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone shows that these materials exhibit moderate-to-high thermal properties and excellent dielectric properties due to the hydrophobic tert-butyl phenylene oxide structure. This suggests potential applications in areas requiring materials with specific thermal and dielectric characteristics (Chen, Lin, Wang, & Juang, 2017).

Fluorinating Agent Properties

- The synthesis and properties of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound related to tert-butyl phenyl sulfones, are discussed in terms of its utility as a deoxofluorinating agent. This compound has high thermal stability and resistance to aqueous hydrolysis, making it a versatile fluorinating agent in various areas including drug discovery (Umemoto, Singh, Xu, & Saito, 2010).

Photophysical Properties

- The synthesis of bipolar materials for thermally activated delayed fluorescence based on tert-butyl phenyl sulfones is explored in one study. The manipulation of electron donor units in these materials impacts their electronic, photophysical, and electrochemical properties, indicating potential applications in optoelectronic devices (Huang et al., 2014).

Chemosensor Applications

- Research into phenoxazine-based fluorescence chemosensors, such as 4PB, which includes tert-butyl phenyl sulfone structures, highlights their selectivity and sensitivity in detecting Ba2+ ions. These chemosensors function through intramolecular charge transfer mechanisms, indicating their potential use in live cell imaging and metal ion detection (Ravichandiran et al., 2019).

Catalytic and Synthetic Applications

- 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound related to tert-butyl phenyl sulfones, has been used as a multi-coupling reagent in various synthetic applications, showing versatility in forming highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).

Ligand Coordination and Metal Complexes

- The synthesis of chiral sulfoxide pincer complexes of magnesium, rhodium, and iridium using tert-butyl phenyl sulfoxide as a ligand demonstrates potential applications in N-H activation and selective sulfoxide reduction. These complexes exhibit interesting coordination properties and potential applications in catalysis (Locke et al., 2015).

Pharmaceutical and Biological Applications

- In the realm of pharmaceuticals, cephem sulfones, which include tert-butyl ketones, have been studied as inhibitors of human leukocyte elastase. These compounds exhibit significant biochemical activity and stability, highlighting their potential use in medical research (Alpegiani et al., 1994).

Eigenschaften

IUPAC Name |

(E)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-19(2,3)14-4-10-17(11-5-14)25(23,24)18(12-21)13-22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJAOPXLXQAKJI-QGOAFFKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)

![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)

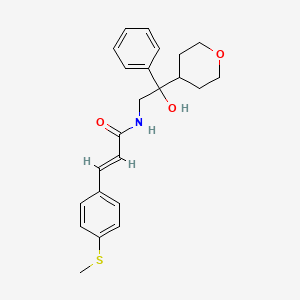

![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)

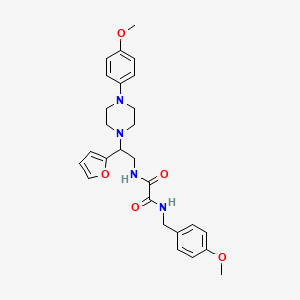

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)

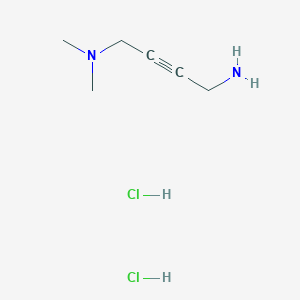

![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)

amine dihydrochloride](/img/structure/B2360440.png)